N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
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Overview
Description
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the esterification of 4-ethyl-2-oxo-2H-chromene-7-carboxylic acid with beta-alanine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohol derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the chromene moiety.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. The chromene moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon photoactivation, which can induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 7-amino-4-methylcoumarin derivatives
Uniqueness
N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the beta-alanine moiety enhances its solubility and bioavailability compared to other coumarin derivatives .
Properties
Molecular Formula |
C17H19NO6 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C17H19NO6/c1-3-11-8-16(21)24-14-9-12(4-5-13(11)14)23-10(2)17(22)18-7-6-15(19)20/h4-5,8-10H,3,6-7H2,1-2H3,(H,18,22)(H,19,20) |
InChI Key |
WALOXTDZLGTBHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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